molecular formula C19H20O4 B1201969 Montanin A CAS No. 68370-49-0

Montanin A

Cat. No. B1201969
CAS RN: 68370-49-0
M. Wt: 312.4 g/mol
InChI Key: CZGWUKXZLUIKBU-IUYNRSMJSA-N
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Description

Montanin A is a member of benzofurans.

Scientific Research Applications

Synthesis and Chemical Properties

Montanin A, a compound with potential pharmacological interest, has been successfully synthesized. The first total syntheses of (+/-)-montanin A and (+/-)-teuscorolide were achieved from an advanced precursor developed via a Diels-Alder strategy. This synthesis involved an 8-step process for montanin A, followed by a novel furan oxidative cyclization-retro-cyclization process to produce teuscorolide in 2 additional steps (I. Chen, Yen‐Ku Wu, Hsing‐Jang Liu, & Jiang-Liang Zhu, 2008).

Therapeutic Potential in Arthritis

Montanin A, isolated from Rhodophiala bifida, has been studied for its disease-modifying anti-rheumatic activity in two arthritis models. It demonstrated efficacy in reducing severity of arthritis, joint damage, and articular nociception in both acute and chronic models. Additionally, montanin A inhibited lymphocyte proliferation and decreased the invasiveness of fibroblast-like synoviocytes, suggesting its potential as a pharmacological approach for autoimmune diseases like arthritis (M. Farinon, V. Clarimundo, G. Pedrazza, P. Gulko, J. Zuanazzi, R. Xavier, & P. G. de Oliveira, 2017).

Neurological Disorder Treatment

Montanin A, extracted from Hippeastrum vittatum, displayed promising psychopharmacological activities, including anxiolytic, antidepressive, and anticonvulsive effects. This suggests its potential application in the treatment of neurological disorders and neurodegenerative diseases (A. Silva, J. Andrade, Liar M. Bevilaqua, M. M. Souza, I. Izquierdo, A. Henriques, & J. Zuanazzi, 2006).

Cytotoxic Activity Against Cancer Cells

Montanin A showed significant cytotoxic activity against various human cancer cell lines. Particularly, it was effective against apoptosis-resistant cancer cells and patient-derived glioblastoma cells expressing stem-cell markers. This indicates montanin A's potential in developing treatments for cancers with apoptosis resistance (K. Govindaraju, A. Ingels, Md Nabiul Hasan, Dandan Sun, V. Mathieu, M. Masi, A. Evidente, & A. Kornienko, 2018).

Acetylcholinesterase Inhibition

Montanin A has been shown to inhibit acetylcholinesterase (AChE) activity, suggesting its potential use in treating neurological disorders like Alzheimer's disease. This inhibition of AChE activity indicates its relevance in the therapeutic landscape for neurodegenerative diseases (L. B. Pagliosa, S. Monteiro, K. Silva, J. P. de Andrade, J. Dutilh, J. Bastida, M. Cammarota, & J. Zuanazzi, 2010).

properties

CAS RN

68370-49-0

Product Name

Montanin A

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

(5'S,8S,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3-diene-9,3'-oxolane]-2'-one

InChI

InChI=1S/C19H20O4/c1-11-7-15-17-13(10-22-15)3-2-4-14(17)19(11)8-16(23-18(19)20)12-5-6-21-9-12/h5-6,9-11,14,16H,2-4,7-8H2,1H3/t11-,14+,16+,19-/m1/s1

InChI Key

CZGWUKXZLUIKBU-IUYNRSMJSA-N

Isomeric SMILES

C[C@@H]1CC2=C3[C@@H]([C@@]14C[C@H](OC4=O)C5=COC=C5)CCCC3=CO2

SMILES

CC1CC2=C3C(C14CC(OC4=O)C5=COC=C5)CCCC3=CO2

Canonical SMILES

CC1CC2=C3C(C14CC(OC4=O)C5=COC=C5)CCCC3=CO2

synonyms

montanin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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